Pyrene-2,7-dicarboxylic acid
Overview
Description
Pyrene-2,7-dicarboxylic acid is an aromatic hydrocarbon derivative of pyrene, characterized by the presence of carboxylic acid groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .
Scientific Research Applications
Pyrene-2,7-dicarboxylic acid has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-2,7-dicarboxylic acid typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the tetrahydropyrene (THPy) approach, which allows for electrophilic aromatic substitutions at these positions. This method involves the photochemical reduction of pyrene in the presence of triphenyltin hydride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the 2 and 7 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong electrophiles and acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce pyrene-2,7-quinone, while reduction can yield pyrene-2,7-dimethanol .
Mechanism of Action
The mechanism by which pyrene-2,7-dicarboxylic acid exerts its effects is primarily related to its ability to participate in various chemical reactions and interactions. Its molecular targets and pathways include:
Comparison with Similar Compounds
Similar Compounds
- Pyrene-1,3-dicarboxylic acid
- Pyrene-4,5-dicarboxylic acid
- Pyrene-2,7-dimethanol
Uniqueness
Pyrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable complexes with metal ions .
Properties
IUPAC Name |
pyrene-2,7-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAJGWQCQIEFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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